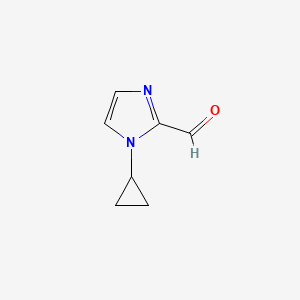

1-cyclopropyl-1H-imidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-5-7-8-3-4-9(7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLYECOHONCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropyl 1h Imidazole 2 Carbaldehyde

Established Synthetic Pathways for Imidazole-2-carbaldehydes

The synthesis of the imidazole-2-carbaldehyde core can be approached through several well-documented pathways. These methods are generally applicable to a range of imidazole (B134444) derivatives and provide the foundation for the synthesis of more complex, substituted compounds.

Oxidation of Corresponding Carbinols

A primary and straightforward method for the synthesis of imidazole-2-carbaldehydes is the oxidation of their corresponding 2-hydroxymethylimidazoles (carbinols). This transformation is a common and effective strategy in organic synthesis. The oxidation of (1H-imidazol-2-yl)methanol to yield imidazole-2-carbaldehyde is a key example of this approach.

One of the most frequently employed oxidizing agents for this purpose is manganese dioxide (MnO₂). orgsyn.org This reagent is known for its selectivity in oxidizing allylic and benzylic alcohols, and it is also effective for the oxidation of heteroaromatic carbinols. The reaction is typically carried out by stirring the carbinol with an excess of activated MnO₂ in a suitable solvent, such as chloroform (B151607) or dichloromethane (B109758), at room temperature. The solid manganese oxides are then easily removed by filtration, simplifying the workup procedure.

In addition to manganese dioxide, other oxidizing systems have been explored for similar transformations. For instance, ruthenium complexes, in conjunction with an oxidant like hydrogen peroxide (H₂O₂), have been shown to catalyze the oxidation of carbinols in related heterocyclic systems, such as benzimidazoles. researchgate.net

The general scheme for this oxidation is as follows: (1-cyclopropyl-1H-imidazol-2-yl)methanol → 1-cyclopropyl-1H-imidazole-2-carbaldehyde

This method's success is contingent on the availability of the precursor carbinol, which can often be prepared by the reaction of a suitable imidazole with formaldehyde.

Acid-Promoted Cyclization Reactions

Acid-promoted cyclization reactions represent another significant class of methods for the construction of the imidazole ring itself, which can then be functionalized to introduce the carbaldehyde group. These reactions often involve the condensation of several smaller components to form the heterocyclic core.

One established method involves the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org This approach builds the imidazole ring from acyclic precursors. More contemporary methods often employ multicomponent reactions, which allow for the assembly of complex molecules in a single step from three or more starting materials.

For instance, a one-pot approach for the synthesis of 2,4(5)-disubstituted imidazoles has been developed based on the oxidation of a ketone, followed by an imidazole condensation with an aldehyde in the presence of an acid catalyst like hydrobromic acid (HBr) and an ammonia (B1221849) source such as ammonium (B1175870) acetate. acs.org Notably, this method has been successfully applied using cyclopropyl (B3062369) carboxyaldehyde as a substrate, demonstrating its utility in forming imidazoles with cyclopropyl substituents. acs.org

The following table summarizes a selection of acid-promoted cyclization reactions for the synthesis of substituted imidazoles:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Methyl Ketone | Aldehyde | Ammonium Acetate | HBr, DMSO, then MeOH | 2,4(5)-Disubstituted Imidazole |

| Vinyl Azide | Aromatic Aldehyde | Aromatic Amine | Benzoic Acid | 1,2,5-Trisubstituted Imidazole |

| 1,2-Diketone | Aldehyde | Ammonium Acetate | Lactic Acid | Trisubstituted Imidazole |

| 2H-Azirine | Nitrone | Trifluoroacetic Acid | Trifluoroacetic Acid | 1,2,4,5-Tetrasubstituted Imidazole |

These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the imidazole ring, which can be a strategic advantage in the synthesis of target molecules like this compound.

Formylation of Protected Organometallic Imidazole Reagents

Direct formylation of the imidazole ring at the C-2 position is a powerful and widely used method for the synthesis of imidazole-2-carbaldehydes. This approach typically involves the use of an organometallic imidazole reagent, which is then quenched with a formylating agent.

To achieve regioselectivity at the C-2 position, the imidazole nitrogen (N-1) is often protected with a suitable protecting group. This is followed by deprotonation at the C-2 position using a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), to generate a 2-lithioimidazole species. This organometallic intermediate is then reacted with a formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. orgsyn.org Subsequent removal of the protecting group yields the desired imidazole-2-carbaldehyde.

The general sequence of this method is as follows:

Protection: Imidazole is reacted with a protecting group to block the N-1 position.

Lithiation: The protected imidazole is treated with a strong base to form a 2-lithioimidazole.

Formylation: The organolithium compound is reacted with a formylating agent like DMF.

Deprotection: The protecting group is removed to yield the final product.

This method is highly effective for the synthesis of a wide range of imidazole-2-carbaldehydes and is a key strategy for accessing these compounds.

Targeted Synthesis of 1-Substituted Imidazole-2-carbaldehydes

The synthesis of specifically 1-substituted imidazole-2-carbaldehydes, such as the target compound this compound, requires methods that allow for precise control over the substitution pattern of the imidazole ring.

N-Alkylation and N-Arylation Methods

N-alkylation is a fundamental reaction for the introduction of substituents at the nitrogen atoms of the imidazole ring. imp.kiev.ua To synthesize this compound, one could envision the N-alkylation of imidazole-2-carbaldehyde with a cyclopropyl halide. However, a more common and often more efficient approach is to first N-alkylate the imidazole ring and then introduce the C-2 carbaldehyde group.

The N-alkylation of imidazole and its derivatives is typically achieved by reacting the heterocycle with an alkylating agent, such as an alkyl halide (e.g., cyclopropyl bromide), in the presence of a base. researchgate.netnih.govresearchgate.net The base serves to deprotonate the imidazole nitrogen, generating an imidazolide (B1226674) anion, which then acts as a nucleophile.

Commonly used bases and solvent systems for N-alkylation include:

Sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

Potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or acetonitrile.

Triethylamine (Et₃N) in various organic solvents.

The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the use of a strong base like NaH ensures complete deprotonation of the imidazole. The following table provides examples of N-alkylation reactions of imidazoles.

| Imidazole Derivative | Alkylating Agent | Base/Solvent | Product |

| Imidazole | Benzyl Bromide | NaH/THF | 1-Benzyl-1H-imidazole |

| 2-Methylimidazole | Alkyl Halides | K₂CO₃/Acetone | 1-Alkyl-2-methyl-1H-imidazole |

| Imidazole | Morita-Baylis-Hillman acetates | Toluene (reflux) | N-Allylimidazole derivatives |

Regiocontrolled Synthesis of Imidazole Derivatives

Achieving the specific this compound isomer requires careful control of the reaction sequence to avoid the formation of other regioisomers, such as the 1,4- or 1,5-disubstituted products. Several strategies have been developed for the regiocontrolled synthesis of substituted imidazoles.

One powerful approach is the van Leusen imidazole synthesis , which is a three-component reaction involving a p-tolylsulfonylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine. nih.gov This method allows for the construction of the imidazole ring with a defined substitution pattern. By choosing the appropriate starting materials, one can direct the synthesis towards the desired regioisomer.

Another sophisticated strategy involves the use of a removable directing group on the imidazole nitrogen. For example, the (2-trimethylsilylethyl)sulfonyl (SES) group has been used to direct the regioselective functionalization of the imidazole ring. nih.gov This approach allows for the sequential and regioselective introduction of substituents at the C-2, C-4, and C-5 positions.

A plausible synthetic route to this compound could involve:

N-cyclopropylation of imidazole: Reaction of imidazole with a cyclopropylating agent (e.g., cyclopropyl bromide) in the presence of a base to form 1-cyclopropyl-1H-imidazole.

C-2 formylation: Lithiation of 1-cyclopropyl-1H-imidazole at the C-2 position with a strong base, followed by quenching with DMF.

Alternatively, building the ring with the substituents in the desired positions using a method like the van Leusen synthesis could also be a viable strategy. The choice of synthetic route would depend on factors such as the availability of starting materials, reaction yields, and the ease of purification.

Novel Approaches for the Construction of the this compound Core

Recent advancements in synthetic chemistry have moved beyond traditional, linear syntheses toward more convergent and efficient strategies. These novel approaches are pivotal for accessing complex molecules like this compound.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com This approach is highly atom-economical and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. bohrium.com

For the synthesis of the 1-cyclopropyl-1H-imidazole core, a modification of the Debus-Radziszewski imidazole synthesis can be envisioned. wikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org By substituting ammonia with a primary amine, N-substituted imidazoles can be readily prepared. wikipedia.org In this context, employing cyclopropylamine (B47189) as the primary amine component would directly install the required N-cyclopropyl group.

A significant challenge in directly forming this compound via this method is the inherent reactivity of the target aldehyde group. A more feasible strategy involves using a precursor for the C2 substituent, such as glyoxal, and a different aldehyde to complete the ring, followed by subsequent functionalization. An alternative MCR is the van Leusen imidazole synthesis, a [3+2] cycloaddition between an aldimine and a tosylmethyl isocyanide (TosMIC) reagent, which can also be adapted to produce substituted imidazoles. nih.gov

A plausible MCR approach would involve the reaction of glyoxal, formaldehyde, and cyclopropylamine. However, this often leads to a mixture of products. A more controlled multicomponent strategy would use a pre-formed imine or a different set of components to build the desired scaffold, which is then functionalized in a subsequent step.

Table 1: Hypothetical Multicomponent Reaction Strategy

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Intermediate |

|---|---|---|---|

| Glyoxal | Formaldehyde | Cyclopropylamine | 1-Cyclopropyl-1H-imidazole |

| 1,2-Dicarbonyl | Aldehyde | Cyclopropylamine | 1-Cyclopropyl-2,4,5-trisubstituted imidazole |

Catalytic methods offer a highly efficient and selective means of synthesizing and functionalizing imidazole rings. Transition metal catalysis, in particular, has enabled the development of reactions that were previously challenging. nih.gov For the synthesis of this compound, a key strategy involves the initial synthesis of the 1-cyclopropyl-1H-imidazole core, followed by a regioselective catalytic C-H functionalization to introduce the aldehyde group at the C2 position.

Copper-catalyzed C-H functionalization has emerged as a practical and cost-effective method for creating C-N and C-C bonds. nih.gov A plausible route involves the synthesis of 1-cyclopropyl-1H-imidazole, followed by a direct formylation reaction at the C2 position. The C2 proton of the imidazole ring is the most acidic, facilitating its removal and subsequent reaction. Various catalytic systems, including those based on copper, palladium, or iron, can be employed for such transformations. organic-chemistry.orgrsc.org For instance, copper-mediated oxidative coupling reactions have proven effective for the synthesis of highly substituted imidazoles under mild conditions. nih.gov

Another powerful technique is the formylation of a 2-metallo-imidazole intermediate. This typically involves deprotonation of the C2 position of 1-cyclopropyl-1H-imidazole with a strong base like n-butyllithium to form 1-cyclopropyl-1H-imidazol-2-yllithium, which is then quenched with a formylating agent such as N,N-dimethylformamide (DMF). orgsyn.org

Table 2: Catalytic Approaches for C2-Formylation of 1-Cyclopropyl-1H-imidazole

| Strategy | Catalyst/Reagent | Formyl Source | Key Features |

|---|---|---|---|

| Direct C-H Formylation | Palladium or Copper Catalyst | CO/H₂ or Formyl equivalent | Direct functionalization of the C-H bond. |

| Deprotonation/Formylation | n-Butyllithium | N,N-Dimethylformamide (DMF) | Utilizes highly reactive organolithium intermediate. |

Flow chemistry, or continuous-flow processing, has become a transformative technology in modern organic synthesis. nih.gov By performing reactions in a continuously flowing stream within a microreactor, it offers superior control over reaction parameters, enhanced safety for hazardous reactions, and simplified scalability compared to traditional batch processing. mdpi.com

The functionalization of the 1-cyclopropyl-1H-imidazole core is particularly well-suited for flow chemistry. For example, the C2-lithiation and subsequent formylation reaction, which involves a highly reactive and often unstable organolithium intermediate, can be performed with greater safety and efficiency in a flow system. researchgate.net The short residence times and rapid heat and mass transfer in a microreactor minimize the decomposition of the intermediate, leading to higher yields and purity of the desired 2-carbaldehyde product. nih.gov

A typical flow setup would involve pumping a solution of 1-cyclopropyl-1H-imidazole and a solution of the lithiating agent (e.g., n-BuLi) through separate channels to a T-mixer, where they combine and react. This stream then flows through a temperature-controlled reactor coil for a specific residence time before being mixed with a stream of the formylating agent (e.g., DMF). The integrated process can include in-line quenching and purification steps, such as liquid-liquid extraction, to deliver the final product continuously. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for C2-Formylation

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Handling of pyrophoric n-BuLi on a large scale is hazardous. Exotherms are difficult to control. | Small reaction volumes at any given time significantly enhance safety. Superior heat exchange prevents thermal runaways. |

| Reaction Time | Typically requires long reaction times at very low temperatures (e.g., -78 °C). | Residence times are much shorter (seconds to minutes), increasing throughput. mdpi.com |

| Scalability | Scaling up is often non-linear and problematic. | Easily scalable by running the system for a longer duration or by "numbering-up" (parallel reactors). |

| Yield/Purity | Side reactions and degradation of intermediates can lower yield and purity. | Precise control over stoichiometry and temperature minimizes side products, often leading to higher yields and purity. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1h Imidazole 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

The carbonyl carbon of the aldehyde in 1-cyclopropyl-1H-imidazole-2-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction type for aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield the final addition product. youtube.com

Common nucleophilic addition reactions include:

Formation of Hemiacetals and Acetals: In the presence of alcohols, often with acid catalysis, the aldehyde can form a hemiacetal. Further reaction yields an acetal (B89532). Studies on other imidazole-2-carbaldehydes show that acetalization is a common reaction, though the yields can be affected by competing decarbonylation, especially with low amounts of acid catalyst. researchgate.net

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) can add to the aldehyde to form secondary alcohols after an aqueous workup. The mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. youtube.com

Formation of Imines: Primary amines react with the aldehyde to form imines (Schiff bases), a reaction that proceeds via a carbinolamine intermediate followed by dehydration. youtube.com Secondary amines react to form enamines. youtube.com

The imidazole (B134444) ring, particularly the N3 atom, can play a role in these reactions, potentially by influencing the electrophilicity of the carbonyl group or by coordinating to reagents.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-cyclopropyl-1H-imidazole-2-carboxylic acid. This transformation is a common reaction for aldehydes.

A variety of oxidizing agents can be employed for this purpose. For the parent compound, imidazole-2-carboxaldehyde, oxidation of the corresponding alcohol (imidazole-2-carbinol) using manganese dioxide is a known synthetic route to the aldehyde, indicating that stronger oxidizing agents would be required for the subsequent oxidation to the carboxylic acid. orgsyn.org

Common oxidizing agents for aldehydes include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a qualitative test for aldehydes.

The aldehyde functional group can be reduced to a primary alcohol, yielding 1-cyclopropyl-1H-imidazol-2-yl)methanol. This is a standard transformation in organic synthesis.

Several reducing agents can accomplish this reduction:

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols. youtube.comnih.gov It is generally unreactive towards other functional groups like esters or amides. nih.gov

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, it also efficiently reduces aldehydes to primary alcohols. youtube.com

Catalytic Hydrogenation: The aldehyde can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). orgsyn.org

The choice of reducing agent depends on the presence of other functional groups in the molecule that one might wish to preserve. For this compound, both NaBH₄ and catalytic hydrogenation would be effective methods for its reduction to the corresponding primary alcohol.

Decarbonylation Processes in Imidazole-2-carbaldehydes

A notable reaction of N-substituted imidazole-2-carbaldehydes is their tendency to undergo decarbonylation, particularly when heated in an alcohol solvent. This reaction results in the loss of the formyl group and the formation of the corresponding N-substituted imidazole.

Research has shown that the decarbonylation of imidazole-2-carbaldehydes in hot ethanol (B145695) does not proceed via the release of carbon monoxide. researchgate.net Instead, the reaction involves a nucleophilic attack of the alcohol (e.g., ethanol) on the carbonyl carbon of the aldehyde. researchgate.netresearchgate.net

The proposed mechanism is as follows:

Nucleophilic Attack: The alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiacetal-like intermediate. researchgate.net

Proton Transfer: A proton transfer likely occurs.

Elimination: The intermediate then collapses, leading to the formation of an intermediate carbanion at the C2 position of the imidazole ring and a molecule of ethyl formate (B1220265) (when ethanol is the solvent). researchgate.net The stability of this C2 carbanion is enhanced by the inductive effect of the adjacent nitrogen atoms in the imidazole ring. researchgate.net

Protonation: The C2 carbanion is subsequently protonated by the solvent to yield the final decarbonylated imidazole product. researchgate.net

Quaternization of the N3 nitrogen of the imidazole ring has been observed to facilitate this decarbonylation process, further supporting a mechanism involving the stabilization of negative charge at the C2 position. researchgate.net

The rate of the decarbonylation reaction is highly dependent on the nature of the substituent at the N1 position of the imidazole ring. researchgate.net The electronic properties of this substituent directly influence the stability of the key carbanionic intermediate.

Studies on a series of N-substituted imidazole-2-carbaldehydes have provided insight into these electronic effects. The general trend observed is that electron-withdrawing groups on the N1-substituent increase the rate of decarbonylation, while electron-donating groups decrease the rate. researchgate.net This is consistent with the proposed mechanism, as electron-withdrawing groups help to stabilize the negative charge of the C2 carbanion intermediate, thus lowering the activation energy of the reaction.

The cyclopropyl (B3062369) group is generally considered to be weakly electron-donating through its sigma bonds. Therefore, this compound would be expected to undergo decarbonylation more slowly than N-aryl substituted analogs but faster than N-alkyl (e.g., methyl) substituted ones. An exception is noted for substituents like an o-nitrophenyl group, where steric hindrance can impede the initial nucleophilic attack, thereby slowing the reaction despite the group's strong electron-withdrawing nature. researchgate.net

Table 1: Effect of N1-Substituent on Decarbonylation Rate of Imidazole-2-carbaldehydes in Refluxing Ethanol

| N1-Substituent (R) | Reaction Time (hours) | % Decarbonylation | Electronic Nature of Substituent |

|---|---|---|---|

| p-NO₂C₆H₄ | 1 | 100 | Strongly Electron-Withdrawing |

| m-NO₂C₆H₄ | 3 | 100 | Strongly Electron-Withdrawing |

| C₆H₅ | 10 | 100 | Electron-Withdrawing (Inductive) / Donating (Resonance) |

| o-NO₂C₆H₄ | 24 | 50 | Strongly Electron-Withdrawing (Sterically Hindered) |

| H | 24 | 100 | Reference |

| CH₃ | 24 | 20 | Electron-Donating |

Role of Acid Catalysis and Solvent Effects in Decarbonylation

The decarbonylation of imidazole-2-carbaldehydes, including the 1-cyclopropyl derivative, is a reaction of notable interest. Studies have shown that this process can be influenced by both acid catalysis and the choice of solvent.

In the presence of an acid catalyst in ethanol, the acetalization of imidazole-2-carbaldehydes can occur. However, the yield of the resulting acetal is highly dependent on the molar ratio of the acid to the aldehyde. When this ratio is 1:1 or higher, good yields of the ethyl acetal are typically obtained. Conversely, with lower concentrations of the acid catalyst, a decrease in acetal yield is observed, accompanied by a partial decarbonylation of the aldehyde. researchgate.net

Interestingly, when the reaction is conducted in ethanol without any acid catalyst, decarbonylation becomes the primary reaction pathway. researchgate.net This suggests that the decarbonylation can proceed via a nucleophilic attack of the alcohol on the carbonyl group, leading to the formation of the corresponding imidazole and ethyl formate. researchgate.netresearchgate.net

The rate of decarbonylation is also significantly influenced by the nature of the substituent at the 1-position of the imidazole ring. While the rate of acetalization shows little variation with changes to this substituent, the decarbonylation rate is highly dependent on it. For instance, the decarbonylation rate generally follows the order: Aryl > H > CH3. Furthermore, the presence of electron-withdrawing groups on a phenyl substituent tends to increase the rate of decarbonylation. researchgate.net Quaternization of the nitrogen at the 3-position also facilitates decarbonylation. For example, 1,3-dimethyl-2-formylimidazolium iodide undergoes complete decarbonylation within an hour. researchgate.net

While both acetalization and decarbonylation are acid-catalyzed, the catalytic effect on decarbonylation is more modest compared to its effect on acetal formation. researchgate.net When the amount of acid is lower than the aldehyde, the acid is primarily consumed in the protonation of the heterocyclic nitrogen, making it less available to catalyze the acetalization reaction. This condition favors the decarbonylation process. Conversely, when the acid is in excess, the acetalization reaction predominates. researchgate.net

Reactivity of the Imidazole Heterocycle

The imidazole ring in this compound is a versatile scaffold for further chemical modifications.

Functionalization at C2 Position

The C2 position of 1-substituted imidazoles is amenable to various functionalization reactions. One notable method is a metal-free, three-component reaction that allows for the C2-functionalization of N-alkylated imidazoles with aldehydes and electron-deficient acetylenes under 'on water' conditions. This process is believed to proceed through the formation of a water-stable nucleophilic imidazole carbene (imidazolium ylide). researchgate.net

Another approach for direct C2-amidation of 1-substituted imidazoles involves a three-component reaction with acetylenic ketones and isocyanates. This catalyst-free method is characterized by its operational simplicity, mild reaction conditions, and generally good to excellent yields. researchgate.net

Furthermore, palladium-catalyzed isocyanide insertion reactions have been developed for the C(sp²)-H functionalization of the imidazole at the C2-position, leading to the construction of fused imidazole derivatives such as indeno[1,2-d]imidazoles. nih.gov

Cross-Coupling Reactions for Imidazole Backbone Functionalization

The functionalization of the imidazole backbone can be achieved through various cross-coupling reactions. An oxidative Heck cross-coupling method has been established for the formation of 4-styryl-1H-imidazole scaffolds. This reaction operates effectively in the absence of a base, which helps to minimize the formation of by-products. The reactivity is significantly enhanced by the presence of nitrogen-based ligands, with bathocuproine being particularly effective. The method utilizes MnO2 as an oxidant for the Pd(0) to Pd(II) oxidation. uib.no

The success of these cross-coupling reactions can be sensitive to the purity of the starting materials. For instance, impurities in 4-vinyl-1H-imidazole, a precursor for the oxidative Heck reaction, have been observed to cause irreproducible results. uib.no

Oxidative Conversion to Imidazolones

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group attached to the imidazole ring possesses unique reactivity due to its inherent ring strain. nih.gov

Ring Strain and Associated Transformations (e.g., Cloke–Wilson rearrangement)

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, a characteristic that is exploited in various synthetic transformations. rsc.org One of the most significant of these is the Cloke–Wilson rearrangement. This rearrangement involves the transformation of cyclopropyl ketones, imines, or carbaldehydes into five-membered heterocycles like dihydrofurans or dihydropyrroles. rsc.orgacs.org

Historically, the uncatalyzed Cloke–Wilson rearrangement required harsh reaction conditions, such as high temperatures. acs.orgnih.gov However, the reaction can be catalyzed by various means, including transition metal complexes (e.g., PdCl₂(MeCN)₂), Lewis acids (e.g., TMSOTf, AlCl₃), organocatalysts (e.g., DABCO), and photoredox catalysis. rsc.orgacs.orgnih.gov

The mechanism of the nucleophile-catalyzed Cloke–Wilson rearrangement is thought to involve the formation of zwitterionic species. acs.orgnih.gov In the case of this compound, the rearrangement would likely proceed through the opening of the cyclopropane (B1198618) ring to form a stabilized carbocation or a related intermediate, which is then trapped intramolecularly by the oxygen of the formyl group to yield a dihydrofuran derivative. The regioselectivity of the ring opening is a key aspect of this transformation.

Recent advancements have focused on developing enantioselective and diastereoselective versions of the Cloke–Wilson rearrangement, highlighting its continued importance in the synthesis of complex heterocyclic scaffolds. rsc.orgrsc.org

Stereoselective Cyclopropanation in Analogous Systems

The inherent reactivity of the imidazole nucleus, particularly its potential to coordinate with metal centers, presents a notable challenge in the development of stereoselective cyclopropanation reactions catalyzed by transition metals. nih.gov This coordination can lead to catalyst inhibition or altered reactivity, complicating the predictable formation of specific stereoisomers. Despite these hurdles, significant progress has been made in achieving high levels of stereocontrol in systems analogous to this compound, primarily through two main strategies: biocatalysis and the use of chiral catalysts with specifically designed substrates that mitigate the inhibitory effects of the imidazole moiety. nih.govacs.org

One prominent example involves the asymmetric Michael addition-initiated ring-closure of α,β-unsaturated 2-acyl imidazoles with vinyl sulfoxonium ylides, catalyzed by a chiral-at-metal rhodium(III) complex. acs.org This methodology has proven effective for a range of substrates, including those with heteroaromatic substituents, affording chiral cyclopropanes in high yields and with excellent enantioselectivity. acs.org For instance, substrates bearing electron-donating or electron-withdrawing groups on a phenyl ring attached to the acyl imidazole backbone have been successfully converted to their corresponding cyclopropane derivatives with enantiomeric excesses (ee) often exceeding 90%. acs.org Notably, a cyclopropyl-substituted α,β-unsaturated 2-acyl imidazole was also a viable substrate, yielding the desired cyclopropane product with good yield and high stereoselectivity. acs.org

The success of this approach highlights the importance of substrate design. By employing α,β-unsaturated 2-acyl imidazoles, the reactive center is shifted away from the potentially coordinating imidazole nitrogen, allowing the catalyst to effectively control the stereochemical outcome of the cyclopropanation. The nature of the substituent on the imidazole nitrogen also influences the reaction's efficiency and stereoselectivity. acs.org

Another successful strategy involves the use of engineered biocatalysts, such as myoglobin (B1173299) variants, for asymmetric intermolecular cyclopropanation reactions. nih.gov These biocatalysts have demonstrated the ability to handle challenging substrates, including those containing heterocycles like imidazole, which are often problematic for traditional organometallic catalysts. nih.gov The enzymatic pocket provides a chiral environment that dictates the stereochemical course of the reaction, leading to high stereoselectivity. nih.gov

Furthermore, mechanistic investigations into heme-inspired biocatalytic cyclopropanation have shed light on the role of axial ligands, which can include imidazole derivatives. nih.gov These studies, often supported by computational models, help in understanding the factors that govern the reactivity and stereoselectivity of the catalyst, paving the way for the design of more efficient and selective catalytic systems for imidazole-containing substrates. nih.gov

The table below summarizes the results for the asymmetric cyclopropanation of various α,β-unsaturated 2-acyl imidazoles, demonstrating the high levels of stereoselectivity achievable in these analogous systems.

| Substrate (α,β-unsaturated 2-acyl imidazole derivative) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Phenyl substituted | 77-98 | 97-99 | >20:1 |

| Chloro- and Bromo-phenyl substituted | 74-92 | 84-97 | >20:1 |

| 1-Naphthyl substituted | 75 | 97 | >20:1 |

| 2-Naphthyl substituted | 93 | 96 | >20:1 |

| Cyclopropyl substituted | 65 | 95 | 5:1 |

| N-isopropyl substituted | 77-89 | 93-98 | 10:1 to >20:1 |

| Data sourced from a study on asymmetric Michael addition-initiated ring-closure reactions catalyzed by a chiral Rh(III) complex. acs.org |

Derivatization and Structural Modification Strategies for 1 Cyclopropyl 1h Imidazole 2 Carbaldehyde

Synthesis of Substituted Imidazole (B134444) Derivatives from 1-Cyclopropyl-1H-imidazole-2-carbaldehyde

The aldehyde functional group at the C2 position of the imidazole ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks.

Introduction of Diverse Functional Groups

The aldehyde moiety of this compound can be readily converted into a range of other functional groups, each imparting distinct chemical properties to the resulting derivative. Key transformations include the formation of imines, reduction to alcohols, oxidation to carboxylic acids, and carbon-carbon bond formation via condensation reactions.

Imines (Schiff Bases): The condensation of the aldehyde with primary amines provides a straightforward route to imines. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like methanol (B129727) or ethanol (B145695). ijpcbs.com For instance, in a representative synthesis, imidazole-2-carboxaldehyde is reacted with 2-benzothiazolamine in methanol to yield the corresponding Schiff base ligand. ijpcbs.com This approach allows for the introduction of a wide array of aryl and alkyl substituents, thereby modulating the steric and electronic properties of the final molecule. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. youtube.com

Alcohols: The reduction of the aldehyde to a primary alcohol, (1-cyclopropyl-1H-imidazol-2-yl)methanol, can be achieved using standard reducing agents. Hydrogenation over a palladium on carbon (Pd/C) catalyst is an effective method for this transformation. orgsyn.org

Carboxylic Acids: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 1-cyclopropyl-1H-imidazole-2-carboxylic acid. Various oxidizing agents can be employed for this purpose. While imidazole rings are generally resistant to oxidation by reagents like chromic acid and hydrogen peroxide, they can be attacked by stronger agents like perbenzoic acid. pharmaguideline.com The photochemical oxidation of imidazole-2-carbaldehyde has also been studied, which can lead to the formation of carboxylic acids. nih.gov

Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and α,β-unsaturated products. This reaction is often catalyzed by a weak base, and interestingly, imidazole itself can act as a catalyst for this transformation. researchgate.netaston.ac.uk The reaction of an aldehyde with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst yields olefinic products. researchgate.net

| Functional Group Transformation | General Reaction | Potential Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Imine Formation | Aldehyde + Primary Amine | Methanol/Ethanol, reflux | Imine (-CH=N-R) |

| Reduction | Aldehyde + Reducing Agent | H₂, Pd/C | Alcohol (-CH₂OH) |

| Oxidation | Aldehyde + Oxidizing Agent | Perbenzoic acid, photochemical oxidation | Carboxylic Acid (-COOH) |

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | Imidazole, piperidine, in dichloromethane (B109758) or ethanol | α,β-Unsaturated system (-CH=C(Z)Z') |

Formation of Fused-Ring Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govnih.govnih.gov

Imidazo[1,2-a]pyridines: A common strategy for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone (the Chichibabin reaction). nih.gov However, alternative methods utilizing aldehydes are also prevalent. One approach involves a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. Although not explicitly demonstrated with this compound, this methodology provides a plausible route to the corresponding fused system. mdpi.com Another strategy involves the cyclization of an intermediate formed from 2-aminopyridine and a suitable carbonyl compound. organic-chemistry.org

Imidazo[1,2-a]pyrimidines: Similar to the synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines can be prepared by reacting 2-aminopyrimidine (B69317) with α-haloketones. nih.gov The versatility of the imidazole scaffold allows for its incorporation into various fused systems, and the reactivity of the 2-aldehyde group makes it a key synthon in such constructions.

| Fused System | General Synthetic Strategy | Key Reactants |

|---|---|---|

| Imidazo[1,2-a]pyridine | Condensation/Cyclization | 2-Aminopyridine, α-haloketone or aldehyde/isocyanide |

| Imidazo[1,2-a]pyrimidine | Condensation/Cyclization | 2-Aminopyrimidine, α-haloketone |

Comparative Reactivity and Electronic Properties with Structural Analogues

The reactivity of the imidazole core and its substituents is influenced by the electronic and steric nature of the groups attached to the ring, particularly at the N1 position.

Influence of N1-Substituents on Reaction Profiles

The substituent at the N1 position of the imidazole ring plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the entire molecule. A comparison between N-cycloalkyl and N-n-alkyl substituents reveals notable differences. Studies on imidazolium-based ionic liquids have shown that cycloalkyl-substituted imidazoles tend to have higher densities, viscosities, and glass transition temperatures compared to their n-alkyl-substituted counterparts. nih.gov This suggests that the N-cyclopropyl group, with its rigid and sterically demanding nature, can influence the approach of reactants and the stability of transition states, thereby altering reaction profiles compared to a more flexible n-alkyl group like N-ethyl or N-propyl. The N-substituent also affects the basicity of the imidazole ring, which in turn can influence the rates of reactions where the imidazole nitrogen acts as a nucleophile or a base.

Role of Cyclopropyl (B3062369) Group in Modulating Reactivity

The cyclopropyl group is not merely a simple alkyl substituent; its unique electronic properties significantly impact the reactivity of the molecule. The C-C bonds of the cyclopropane (B1198618) ring have a higher p-character than typical alkanes, leading to some properties that resemble those of a double bond. This can influence the electron density of the imidazole ring through space or through bond interactions.

The N-cyclopropyl group can affect the reactivity of the C2-aldehyde in several ways. Electronically, the cyclopropyl group can influence the aromaticity and electron distribution of the imidazole ring. Sterically, its rigid conformation can hinder or facilitate the approach of reagents to the aldehyde. In the context of drug design, the cyclopropyl group is often introduced to block metabolic pathways, as the C-H bonds of the cyclopropane ring are generally less susceptible to oxidative metabolism.

Design Principles for Novel Imidazole-Based Molecular Architectures

The design of novel imidazole-based molecules is guided by principles of medicinal chemistry and materials science, including structure-activity relationship (SAR) studies, fragment-based drug discovery, and scaffold hopping.

Structure-Activity Relationship (SAR): SAR studies are crucial for understanding how modifications to the imidazole scaffold affect its biological activity or material properties. nih.gov For instance, in the design of kinase inhibitors, the imidazole ring can serve as a core scaffold that anchors the molecule in the active site of the enzyme, while substituents at various positions are modified to enhance potency and selectivity. mdpi.com

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy for identifying novel lead compounds. In this approach, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent molecules. The imidazole core of this compound can be considered a key fragment, and the derivatization strategies discussed above represent methods for "growing" this fragment to explore interactions with a target protein.

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a different scaffold while retaining the key pharmacophoric features. The imidazole ring is a common scaffold in many approved drugs. researchgate.net The unique properties of the N-cyclopropyl imidazole moiety make it an interesting candidate for scaffold hopping, potentially leading to compounds with improved properties such as metabolic stability or target selectivity. niper.gov.in

The design of novel imidazole-based architectures often involves a combination of these principles. For example, a kinase inhibitor might be designed using a structure-based approach, where the imidazole core is docked into the kinase active site, and then SAR studies are performed by synthesizing and testing various derivatives. nih.gov

Advanced Spectroscopic and Mechanistic Investigations in Imidazole Carbaldehyde Chemistry

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For imidazole (B134444) derivatives, these studies often focus on their synthesis and subsequent reactions. While specific kinetic data for the synthesis of 1-cyclopropyl-1H-imidazole-2-carbaldehyde is not extensively documented in publicly available literature, general principles of imidazole synthesis can be applied. The formation of the imidazole ring typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), in what is known as the Radziszewski synthesis.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that form during a chemical reaction is fundamental to elucidating its mechanism. For reactions involving imidazole carbaldehydes, various intermediates and transition states have been proposed and, in some cases, identified.

In the context of atmospheric chemistry, the photochemical reactions of imidazole-2-carboxaldehyde are of significant interest. Upon absorption of UV light, it is proposed that imidazole-2-carboxaldehyde is excited to a triplet state. researchgate.net This highly reactive intermediate can then participate in hydrogen transfer reactions, leading to the formation of radical species. researchgate.net

The synthesis of imidazoles from α-dicarbonyl compounds, aldehydes, and ammonia is thought to proceed through several key intermediates. These include the formation of a diimine from the dicarbonyl compound and ammonia, followed by the addition of the aldehyde and subsequent cyclization and oxidation to form the imidazole ring. The precise nature of the transition states in these steps would require detailed computational analysis.

Photochemical Reactivity and Radical Generation Pathways

The photochemical behavior of imidazole-2-carboxaldehyde, a structural analog of this compound, has been a subject of detailed investigation due to its role as a photosensitizer in the atmosphere. These studies provide a strong basis for understanding the potential photochemical reactivity of the cyclopropyl (B3062369) derivative.

Imidazole-2-carboxaldehyde is known to absorb UV light, leading to the formation of an excited triplet state. researchgate.netethz.ch This excited state is a potent oxidant and can initiate radical chain reactions. researchgate.netethz.ch In the presence of a hydrogen donor, such as citric acid, the excited imidazole-2-carboxaldehyde can abstract a hydrogen atom, leading to the formation of a ketyl radical. researchgate.net This radical can then react with molecular oxygen to regenerate the parent imidazole-2-carboxaldehyde and produce a hydroperoxyl radical (HO₂). copernicus.org This catalytic cycle is a significant source of radicals in atmospheric aerosols. copernicus.org

The formation of hydroperoxyl radicals has been shown to be dependent on several factors, including the concentration of the imidazole, the presence of a hydrogen donor, the intensity of the light, relative humidity, and the oxygen concentration. copernicus.org

The generated radicals can participate in a variety of subsequent reactions, including the oxidation of other organic molecules and the formation of secondary organic aerosols. copernicus.org Furthermore, in the presence of halides, the excited triplet state of imidazole-2-carboxaldehyde or the resulting reactive oxygen species can react to produce halogen radicals, which can be released into the gas phase. researchgate.netethz.ch

A summary of key photochemical reactions and generated radicals for the parent compound, imidazole-2-carboxaldehyde (IC), is presented below.

| Reactant(s) | Product(s) | Radical(s) Generated |

| IC + hν | IC (triplet excited state) | - |

| IC (triplet) + H-donor | IC-H• (ketyl radical) + Donor• | Ketyl radical |

| IC-H• + O₂ | IC + HO₂• | Hydroperoxyl radical |

| IC (triplet) + Halide⁻ | IC•⁻ + Halide• | Halogen radical |

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry serves as a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms, energetics, and the structures of intermediates and transition states. While specific computational studies on this compound are not readily found in the literature, the application of these methods to similar imidazole derivatives demonstrates their utility.

Density Functional Theory (DFT) and ab initio methods are commonly employed to investigate the electronic structure and potential energy surfaces of reactions involving imidazoles. For instance, computational studies can be used to:

Calculate the energies of reactants, products, intermediates, and transition states to map out the reaction pathway.

Determine the activation barriers for different reaction steps, providing insights into the reaction kinetics.

Predict spectroscopic properties, such as vibrational frequencies and electronic absorption spectra, which can aid in the identification of transient species.

Investigate the nature of excited states and their role in photochemical reactions.

For this compound, computational methods could be applied to explore the conformational landscape of the cyclopropyl group relative to the imidazole ring and its influence on the reactivity of the aldehyde group. Furthermore, computational studies could elucidate the mechanism of its photochemical decomposition and radical formation, providing a detailed picture of the electronic and structural changes that occur upon photoexcitation.

Synthetic Utility of 1 Cyclopropyl 1h Imidazole 2 Carbaldehyde As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde functional group is one of the most versatile handles in organic synthesis, and its presence on the 1-cyclopropyl-1H-imidazole core makes this compound a valuable precursor for constructing more elaborate molecules. The aldehyde can undergo a wide array of chemical reactions, serving as an electrophilic site for nucleophilic attack.

Key transformations that enable the synthesis of complex molecules include:

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ to yield substituted aminomethyl-imidazoles. This is a fundamental method for incorporating the imidazole (B134444) moiety into larger structures, including those with potential biological activity.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into a variety of substituted alkenes, extending the carbon chain and introducing new functional groups.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde group yields secondary alcohols. These alcohols can be further oxidized, eliminated, or substituted to create a range of complex products.

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds, such as malonates or nitroalkanes (Henry reaction), to form α,β-unsaturated systems. These systems are themselves versatile intermediates for further synthetic manipulations, including Michael additions.

Multi-component Reactions: Imidazole aldehydes are known to be effective substrates in multi-component reactions, which allow for the rapid assembly of complex molecular scaffolds in a single step. For instance, reactions involving an aldehyde, an amine, and a third component can generate highly substituted heterocyclic systems. organic-chemistry.org

The cyclopropyl (B3062369) group at the N-1 position adds a unique lipophilic and conformationally constrained feature to the resulting molecules, which can be advantageous in medicinal chemistry for modulating pharmacokinetic properties.

Table 1: Key Reactions of the Aldehyde Group for Complex Molecule Synthesis

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH4) | Substituted Aminomethyl-imidazole |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkene |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Henry Reaction | Nitroalkane (R-CH2NO2), Base | Nitroalkene |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated System |

Scaffold for the Development of Heterocyclic Compound Libraries

In drug discovery and chemical biology, the generation of compound libraries with diverse structures is crucial for identifying new bioactive molecules. The 1-cyclopropyl-1H-imidazole-2-carbaldehyde scaffold is an excellent starting point for creating such libraries due to its multiple points of diversification.

The synthesis of substituted imidazole derivatives is a major focus in medicinal chemistry, as the imidazole ring is a core component of many pharmacologically active compounds. researchgate.net The aldehyde group of this compound serves as a primary handle for introducing diversity. By reacting the aldehyde with a wide range of nucleophiles (amines, organometallics, ylides, etc.), a large number of derivatives can be rapidly synthesized in parallel.

Furthermore, the imidazole ring itself can be a platform for further functionalization, although the C-2 position is already substituted. The C-4 and C-5 positions of the imidazole ring could potentially be modified through methods like lithiation followed by electrophilic quench, or through cycloaddition reactions, although these are less common when an aldehyde is present. The versatility of the parent compound, imidazole-2-carboxaldehyde, in preparing various ligands and intermediates highlights the potential of its N-substituted derivatives in library synthesis. medchemexpress.com The synthesis of 2,4,5-triaryl-1H-imidazoles from aldehydes demonstrates how these building blocks can be used to create highly substituted heterocyclic libraries. researchgate.net

Table 2: Diversification Points on the this compound Scaffold

| Position | Functional Group | Potential Modifications |

|---|---|---|

| C-2 | Aldehyde | Reductive amination, Wittig olefination, Grignard addition, condensation reactions |

| N-1 | Cyclopropyl | Generally stable, influences steric and electronic properties |

| C-4 / C-5 | C-H bonds | Potential for lithiation/metallation and subsequent reaction with electrophiles |

Role in the Functionalization of Imidazole Rings

While the primary role of this compound is often to act as a building block via its aldehyde group, the entire molecule plays a role in the broader context of imidazole functionalization. The synthesis of this compound itself is an example of N-1 and C-2 functionalization of the imidazole core.

The aldehyde group at C-2 directs the reactivity of the molecule. For example, it can be used to synthesize Schiff bases, which are important ligands in coordination chemistry. The reaction of N-substituted imidazole-2-carbaldehydes with amines to form Schiff base ligands is a well-established method for creating metal complexes with specific catalytic or material properties. The parent compound, 1H-imidazole-2-carbaldehyde, is used to prepare tridentate Schiff-base carboxylate-containing ligands. medchemexpress.com Similarly, 1-methyl-2-imidazolecarboxaldehyde is a known precursor for various Schiff base ligands.

The presence of the aldehyde allows for the introduction of a vast array of side chains and functional groups at the C-2 position, which is a key vector for modifying the properties of the imidazole ring system. This strategic placement of functionality is crucial for tuning the electronic and steric properties of the resulting molecules, which is particularly important in the design of catalysts, ligands, and bioactive compounds.

Applications in Materials Science and Industrial Synthesis

The imidazole moiety is of interest in materials science, particularly in the formation of metal-organic frameworks (MOFs), coordination polymers, and ionic liquids. chemicalbook.com The nitrogen atoms in the imidazole ring are excellent coordinating sites for metal ions.

This compound can be used to synthesize ligands for these applications. For example, it can be converted into derivatives such as imidazolyl-alcohols, -amines, or -carboxylic acids, which can then be used to construct complex supramolecular structures. The ability of imidazole-based ligands to bridge metal centers is a key feature in the design of porous materials for gas storage, separation, and catalysis.

In industrial synthesis, the utility of this compound lies in its role as a versatile intermediate. The straightforward reactions of the aldehyde group allow for efficient, high-yield transformations, which are desirable in large-scale production. orgsyn.org The synthesis of various substituted imidazoles for agrochemicals and pharmaceuticals often involves key intermediates like imidazole aldehydes. chemicalbook.com The stability of the imidazole ring to many reaction conditions, combined with the reactivity of the aldehyde, makes this compound a potentially valuable component in multi-step industrial syntheses. pharmaguideline.com

Emerging Research Directions and Future Perspectives in 1 Cyclopropyl 1h Imidazole 2 Carbaldehyde Research

Development of Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has traditionally relied on methods that can involve harsh conditions, toxic solvents, and lengthy reaction times. asianpubs.org The future of synthesizing 1-cyclopropyl-1H-imidazole-2-carbaldehyde will undoubtedly prioritize green chemistry principles to enhance efficiency, reduce environmental impact, and lower costs. asianpubs.orgwjbphs.com

Key sustainable approaches applicable to imidazole synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves product yields compared to conventional heating methods. wjbphs.comtandfonline.com It is an established green tool for producing various imidazole derivatives. ijarsct.co.in

Use of Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like ionic liquids (ILs) or even water is a major focus. wjbphs.comtandfonline.comijarsct.co.in ILs are particularly advantageous due to their low vapor pressure, recyclability, and ability to act as both solvent and catalyst. tandfonline.comijarsct.co.in Furthermore, the use of biodegradable, inexpensive biocatalysts, such as lemon juice, has been successfully demonstrated for the synthesis of triaryl-imidazoles, presenting a novel and eco-friendly catalytic strategy. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions represents an ideal green chemistry scenario, minimizing waste and simplifying purification. asianpubs.org One-pot, solvent-free procedures for imidazole synthesis have been developed, offering high yields and easy setup. asianpubs.org

| Methodology | Conventional Approach | Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Energy Source | Refluxing / Conventional Heating | Microwave Irradiation | Reduced reaction time, higher yields. wjbphs.comtandfonline.com |

| Solvent | Toxic Organic Solvents (e.g., Acetic Acid) | Ionic Liquids, Water, or Solvent-Free | Reduced environmental impact, recyclability, lower cost. asianpubs.orgijarsct.co.in |

| Catalyst | Homogeneous Metal Catalysts | Recoverable Nano-catalysts, Biocatalysts | Catalyst reusability, non-toxic, low cost. tandfonline.comresearchgate.netrsc.org |

| Process | Multi-step reactions with intermediate isolation | One-pot multicomponent reactions | High atom economy, simplified workup, reduced waste. asianpubs.org |

Exploration of Novel Catalytic Transformations

The aldehyde functionality at the C-2 position of the imidazole ring is a versatile handle for a wide array of chemical transformations. Future research will likely focus on leveraging this group through novel catalytic methods to build molecular complexity. The development of organocatalysis and advanced metal catalysis offers powerful tools for these transformations.

Asymmetric Organocatalysis: The conjugate addition of aldehydes to electron-deficient olefins, mediated by chiral amines (enamine catalysis), is a cornerstone of organocatalysis. wisc.edunih.gov Applying this strategy to this compound could enable the enantioselective synthesis of more complex chiral molecules. Catalyst systems are being designed to control for chemoselectivity, favoring the desired conjugate addition over competing side reactions like homoaldol additions. wisc.edu

Advanced Metal Catalysis: Transition metal catalysts are crucial for transformations that are difficult to achieve otherwise. For instance, cooperative bimetallic catalysis is an emerging concept for achieving asymmetric hydrogen-atom transfer (HAT) reactions, which could be applied to the N-H bond of the imidazole ring or other positions. acs.org Additionally, catalysts based on copper or cobalt are used for various coupling and addition reactions involving aldehydes. acs.orgorganic-chemistry.org The use of recoverable magnetic nano-catalysts also presents an efficient and sustainable approach for facilitating reactions such as condensations to form more substituted imidazoles. rsc.org

Integration into Advanced Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the adoption of automated synthesis platforms. Flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and scalability. Integrating the synthesis of this compound and its derivatives into such platforms is a logical next step.

One-pot reactions, which are already established for imidazole synthesis, are highly amenable to flow chemistry setups. asianpubs.org These automated systems can facilitate multi-step sequences without the need for isolating intermediates, significantly accelerating the discovery of new molecules with desirable properties.

Potential for Derivatization in Emerging Interdisciplinary Research Areas

The true value of a scaffold like this compound lies in its potential for derivatization and application in diverse scientific fields. The imidazole core is a privileged structure in medicinal chemistry and a versatile ligand in materials science. nih.govresearchgate.net

Chemical Biology and Medicinal Chemistry: The imidazole ring is a key component of many biological molecules, like the amino acid histidine, and it is present in numerous pharmaceuticals. nih.govelsevierpure.com Its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes makes it a valuable pharmacophore. elsevierpure.comresearchgate.net The aldehyde group can be readily converted into other functional groups (amines, carboxylic acids, alcohols) or used to link the molecule to other bioactive fragments, creating novel drug candidates with potential applications as antimicrobial, anti-inflammatory, or anticancer agents. nih.govmdpi.comnih.gov

Materials Science: Imidazole and its derivatives are used to create advanced materials. nih.govelsevierpure.com Imidazolium (B1220033) salts, formed by alkylating both nitrogen atoms, are precursors to ionic liquids and N-heterocyclic carbenes (NHCs), which are powerful ligands for catalysis. elsevierpure.com Polymers containing imidazole or imidazolium units have applications as ionomers, polyelectrolytes, and coatings for nanoparticles. elsevierpure.comresearchgate.net The derivatization of this compound could lead to novel monomers for creating functional polymers or ligands for developing new catalysts and metal-organic frameworks (MOFs). mdpi.com

| Research Area | Key Functional Moiety | Potential Application | Rationale / Example |

|---|---|---|---|

| Medicinal Chemistry | Imidazole Core | Bioactive Compounds (e.g., Antimicrobial) | The imidazole nucleus is a known pharmacophore in many drugs; derivatization can tune biological activity. nih.govmdpi.comnih.gov |

| Materials Science | Imidazole Nitrogens | Polymer Synthesis, Ionic Liquids | Alkylation of imidazole nitrogens can form imidazolium salts, which are versatile building blocks for materials. elsevierpure.comresearchgate.net |

| Catalysis | Imidazole Ring | N-Heterocyclic Carbene (NHC) Ligands | The imidazole ring is the precursor to NHCs, which are important ligands for transition metal catalysis. |

| Chemical Sensing | Aldehyde & Imidazole | Fluorogenic Ion Sensors | Disubstituted imidazoles have been shown to act as fluorogenic sensors for metal ions like Fe3+. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropyl-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : React 1-cyclopropylimidazole with formylating agents (e.g., DMF/POCl₃) under acidic conditions. This approach is adapted from analogous imidazole carbaldehyde syntheses (e.g., 1-methyl derivatives) .

- Oxidation : Use Mn(IV) oxide in dichloromethane to oxidize 1-cyclopropyl-1H-imidazole-2-methanol to the carbaldehyde. This method achieves ~85% yield based on benzimidazole carbaldehyde syntheses .

- Key Optimization Parameters :

- Temperature control (20–40°C) to minimize side reactions .

- Solvent selection (e.g., water for hydroxylamine-mediated reactions or dichloromethane for MnO₂ oxidation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm aldehyde proton (δ ~9.8–10.2 ppm) and cyclopropyl CH₂ groups (δ ~0.5–1.5 ppm). Compare with similar imidazole carbaldehydes .

- FT-IR : Identify the C=O stretch (~1680–1700 cm⁻¹) and imidazole ring vibrations .

- Crystallography :

- Use SHELXL for refinement and ORTEP-3 for graphical representation of X-ray structures. Validate bond angles and torsional strain in the cyclopropyl ring .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Steric and Electronic Effects :

- The cyclopropyl group introduces torsional strain, increasing electrophilicity at the aldehyde carbon. This enhances reactivity in Schiff base formation, as observed in analogous imidazole derivatives .

- Compare regioselectivity with non-cyclopropyl analogs (e.g., 1-methyl derivatives) using kinetic studies or computational modeling .

- Experimental Design :

- Monitor reaction progress via LC-MS to track intermediates. Use deuterated solvents (DMSO-d₆) for in-situ NMR analysis of adduct formation .

Q. What computational methods predict the compound’s behavior in catalytic systems or supramolecular assemblies?

- Collision Cross-Section (CCS) Analysis :

- Predict molecular packing and non-covalent interactions using CCS values derived from ion mobility spectrometry (IMS). Reference data for 2-cyclopropyl-1H-imidazole-4-carbaldehyde (CID 64115959) .

- DFT Studies :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity. Compare with experimental cyclic voltammetry results for imidazole-based catalysts .

Q. How can researchers resolve contradictions in reported synthetic yields and byproduct formation?

- Case Study :

- Contradiction : Hydroxylamine-mediated reactions in water (94% yield ) vs. MnO₂ in dichloromethane (85% yield ).

- Analysis :

- Aqueous conditions may favor imine byproducts due to hydrolysis, while MnO₂ offers cleaner oxidation but requires anhydrous solvents.

- Validate purity via HPLC with a C18 column (λ = 254 nm) and quantify byproducts (e.g., imidazole dimers) .

- Mitigation Strategies :

- Optimize stoichiometry (e.g., excess hydroxylamine) or employ scavengers (e.g., molecular sieves for MnO₂ reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.